2-Mercaptomethylpyrazine chemical properties

2-Mercaptomethylpyrazine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Mercaptomethylpyrazine

Introduction

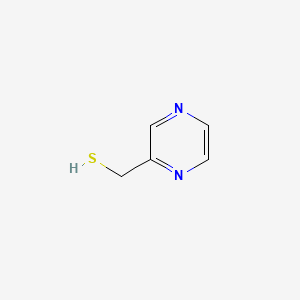

2-Mercaptomethylpyrazine, also known as pyrazinylmethanethiol, is a heterocyclic organic compound that holds significant interest in both academic research and industrial applications. While widely recognized for its potent roasted, meaty, and caramellic organoleptic properties in the flavor and fragrance industry[1], its true potential extends into the realm of medicinal chemistry and materials science. The unique combination of a pyrazine ring—a key scaffold in numerous pharmaceuticals—and a reactive thiol group makes it a versatile building block for synthetic chemists.[2][3]

This guide offers a comprehensive exploration of the core chemical properties of 2-mercaptomethylpyrazine. It is designed for researchers, scientists, and drug development professionals who seek to understand and utilize this compound's full potential. We will delve into its synthesis, spectroscopic identity, chemical reactivity, and safe handling protocols, providing both theoretical grounding and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work.

Synonyms and Identifiers:

The key physicochemical properties of 2-mercaptomethylpyrazine are summarized in the table below, providing critical data for experimental design, purification, and handling.

| Property | Value | Source(s) |

| Appearance | Colorless to yellow clear liquid | [1][6] |

| Assay | ≥ 97-98% | [1][6] |

| Boiling Point | 94 °C @ 10 mm Hg; 44-45 °C @ 0.07 mm Hg | [1] |

| Specific Gravity | 1.134 @ 25 °C | [1] |

| Refractive Index | 1.578 @ 20 °C | [1] |

| Flash Point | 60 °C (140 °F) TCC | [1] |

| Solubility | Soluble in alcohol and water | [1][8] |

| Odor Profile | Roasted, meaty, caramellic, coffee-like | [1][6] |

| logP (o/w) | 0.633 (estimated) | [1] |

Synthesis and Purification

While 2-mercaptomethylpyrazine is commercially available, understanding its synthesis is crucial for custom isotopic labeling or derivative creation. A common and effective laboratory-scale synthesis proceeds via a two-step route from 2-methylpyrazine.[6]

The first step involves a free-radical halogenation of the methyl group, followed by a nucleophilic substitution with a thiol source. This approach is logical as the methyl group on the pyrazine ring is activated for radical abstraction.

Experimental Protocol: Synthesis from 2-Methylpyrazine

This protocol describes a representative synthesis. The choice of N-Chlorosuccinimide (NCS) as a halogenating agent is deliberate; it is a crystalline, easy-to-handle source of chlorine radicals, making it safer and more convenient than gaseous chlorine for lab-scale work.

-

Step 1: Synthesis of 2-(Chloromethyl)pyrazine

-

To a solution of 2-methylpyrazine (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or benzene) in a round-bottom flask, add N-chlorosuccinimide (NCS, 1.1 eq).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.02 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield crude 2-(chloromethyl)pyrazine. This intermediate is often used directly in the next step without extensive purification due to its reactivity.

-

-

Step 2: Synthesis of 2-Mercaptomethylpyrazine

-

Prepare a solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH) (1.2 eq), in a polar solvent like ethanol or methanol.

-

Cool the hydrosulfide solution in an ice bath.

-

Slowly add the crude 2-(chloromethyl)pyrazine from Step 1 to the cooled hydrosulfide solution with vigorous stirring. The exothermic nature of this Sₙ2 reaction necessitates controlled addition to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC.

-

Once the reaction is complete, neutralize the mixture carefully with a dilute acid (e.g., 1M HCl).

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

-

Step 3: Purification

-

The final product is a liquid that can be purified by vacuum distillation.[1] This method is effective for separating the target compound from non-volatile impurities and any remaining solvent.

-

Collect the fraction boiling at the reported temperature and pressure (e.g., 94 °C at 10 mm Hg) to obtain pure 2-mercaptomethylpyrazine.[1]

-

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount in scientific research. Spectroscopic methods provide a detailed fingerprint of the molecular structure.[9][10][11]

Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 2-mercaptomethylpyrazine, which serves as a benchmark for experimental verification.

| Technique | Expected Features | Rationale |

| ¹H NMR | δ ~8.5 ppm (s, 2H, pyrazine H); δ ~3.8 ppm (d, 2H, -CH₂-); δ ~2.0 ppm (t, 1H, -SH) | The three distinct pyrazine protons may appear as singlets or complex multiplets around 8.5 ppm. The methylene protons (-CH₂-) are adjacent to the thiol, causing a doublet. The thiol proton (-SH) couples with the methylene protons, resulting in a triplet. |

| ¹³C NMR | δ ~150-140 ppm (pyrazine carbons); δ ~30 ppm (-CH₂- carbon) | Aromatic carbons of the pyrazine ring appear in the downfield region. The aliphatic methylene carbon appears significantly upfield. |

| IR (Infrared) | 3100-3000 cm⁻¹ (Aromatic C-H stretch); 2950-2850 cm⁻¹ (Aliphatic C-H stretch); 2600-2550 cm⁻¹ (S-H stretch, weak); ~1580, 1480, 1420 cm⁻¹ (C=N, C=C ring stretch) | The S-H stretch is a key diagnostic peak, though it is often weak and can be missed. The aromatic ring stretches provide confirmation of the pyrazine core.[10] |

| Mass Spec. (MS) | [M]⁺ at m/z = 126; Key fragments at m/z = 93 ([M-SH]⁺) and m/z = 80 (pyrazine ring) | The molecular ion peak confirms the molecular weight.[7] Alpha cleavage leading to the loss of the sulfhydryl radical (•SH) is a probable and diagnostic fragmentation pathway. |

General Protocol for Spectroscopic Analysis

-

Sample Preparation: Prepare solutions of the purified compound in appropriate deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆). For IR, the neat liquid can be analyzed directly using a salt plate (NaCl) or an ATR accessory.[9] For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Acquire spectra using standard instrument parameters. For ¹H NMR, ensure sufficient scans to obtain a good signal-to-noise ratio, especially for the broad thiol proton.

-

Data Analysis: Compare the acquired spectra with the predicted values.[12][13] The combination of data from NMR (connectivity), IR (functional groups), and MS (molecular weight and fragments) allows for unambiguous confirmation of the structure.

Chemical Reactivity and Stability

The reactivity of 2-mercaptomethylpyrazine is dictated by its two primary functional components: the nucleophilic thiol group and the aromatic pyrazine ring.

-

Thiol Group Reactivity: The thiol (-SH) group is the most reactive site.

-

Oxidation: It is readily oxidized in the presence of air or mild oxidizing agents to form the corresponding disulfide, bis(pyrazin-2-ylmethyl)disulfide. This is a common consideration for storage and handling.

-

Nucleophilicity: As a soft nucleophile, it readily participates in Sₙ2 reactions with alkyl halides to form thioethers. It can also undergo Michael additions to α,β-unsaturated carbonyl compounds.

-

Acidity: The thiol proton is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, NaOH) to form a thiolate anion, which is an even stronger nucleophile.

-

-

Pyrazine Ring Reactivity: The pyrazine ring is an electron-deficient aromatic system due to the two electronegative nitrogen atoms.

-

It is generally resistant to electrophilic aromatic substitution.

-

It can be susceptible to nucleophilic aromatic substitution, particularly if activated by a strong electron-withdrawing group or under harsh conditions.

-

The nitrogen atoms are basic and can be protonated or alkylated to form pyrazinium salts.

-

-

Storage and Stability: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark place.[14][15] This minimizes oxidation of the thiol group. It is incompatible with strong oxidizing agents and strong acids.[14]

Applications in Research and Drug Development

The unique structure of 2-mercaptomethylpyrazine makes it a valuable scaffold in medicinal chemistry.

-

Kinase Inhibitors: The pyrazine core is a well-established "privileged scaffold" found in numerous FDA-approved kinase inhibitors.[2] Kinases are critical targets in oncology and immunology. The methylthiol side chain of 2-mercaptomethylpyrazine provides a reactive handle to build out more complex molecules that can interact with specific binding pockets in target kinases. For example, the thiol can be used as an attachment point for various side chains to explore structure-activity relationships (SAR).

-

Pharmaceutical Intermediates: Pyrazine derivatives are intermediates in the synthesis of drugs for various conditions, including tuberculosis and diabetes.[16] 2-Mercaptomethylpyrazine can serve as a starting material for more complex heterocyclic systems.

-

Coordination Chemistry: The nitrogen atoms of the pyrazine ring and the sulfur atom of the thiol group can act as ligands to coordinate with metal ions. This has potential applications in the development of new metal-based drugs or catalysts.[17]

-

Drug Discovery Platforms: The compound is an excellent starting point for creating focused libraries for high-throughput screening. The thiol group can be systematically reacted with a diverse set of electrophiles (e.g., alkyl halides, Michael acceptors) to rapidly generate a library of new chemical entities for biological evaluation.[3]

Safety and Handling

As with any chemical, proper safety protocols must be followed to ensure personnel safety. The information provided here is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[14][15]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][18]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15] Avoid contact with skin, eyes, and clothing.[14] Use non-sparking tools as the compound is flammable.[18]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[14][15] Keep containers tightly closed. Store away from incompatible materials such as strong oxidizing agents and strong acids.[14]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]

-

Conclusion

2-Mercaptomethylpyrazine is more than a simple flavor compound; it is a chemically rich and versatile molecule with significant untapped potential. Its combination of a biologically relevant pyrazine scaffold and a synthetically tractable thiol group makes it an attractive building block for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. By understanding its fundamental properties—from synthesis and spectroscopic identity to reactivity and safe handling—researchers are well-equipped to leverage this compound in the pursuit of novel scientific advancements.

References

-

The Good Scents Company. (n.d.). 2-mercaptomethyl pyrazine. Retrieved from [Link]

-

LookChem. (n.d.). 2-Mercaptomethyl pyrazine (CAS 59021-02-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

PubChemLite. (2025). 2-mercaptomethylpyrazine (C5H6N2S). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safe Handling and Storage of 2-Methylpyrazine: A Manufacturer's Guide. Retrieved from [Link]

-

Capot Chemical. (2013). Material Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Mercaptomethyl pyrazine. PubChem. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

- Google Patents. (2018). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.

-

MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved from [Link]

- Google Patents. (n.d.). CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine.

-

MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 2-mercaptomethyl pyrazine, 59021-02-2 [thegoodscentscompany.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. SID 135020126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Mercaptomethylpyrazine | 59021-02-2 [amp.chemicalbook.com]

- 6. haihangchem.com [haihangchem.com]

- 7. PubChemLite - 2-mercaptomethylpyrazine (C5H6N2S) [pubchemlite.lcsb.uni.lu]

- 8. scent.vn [scent.vn]

- 9. benchchem.com [benchchem.com]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. m.youtube.com [m.youtube.com]

- 12. One moment, please... [chemistrysteps.com]

- 13. m.youtube.com [m.youtube.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. nbinno.com [nbinno.com]